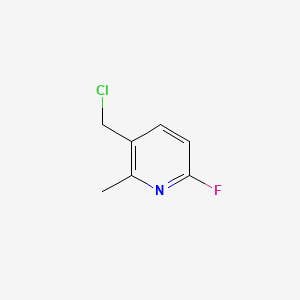

3-(Chloromethyl)-6-fluoro-2-methylpyridine

Description

3-(Chloromethyl)-6-fluoro-2-methylpyridine is a pyridine derivative with distinct substituents at positions 2 (methyl), 3 (chloromethyl), and 6 (fluoro). This compound belongs to a class of halogenated pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group at position 3 enhances reactivity for further functionalization, while the fluorine atom at position 6 contributes to electronic modulation and metabolic stability .

Properties

IUPAC Name |

3-(chloromethyl)-6-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKAGWGNGYFYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-fluoro-2-methylpyridine typically involves multiple steps. One common method starts with the chloromethylation of 2-methyl-6-fluoropyridine. This reaction can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide in a solvent like dichloromethane . The reaction conditions are usually mild, with temperatures maintained around 5-10°C to ensure high yields and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-6-fluoro-2-methylpyridine may involve large-scale chloromethylation processes. These processes often utilize continuous flow reactors to enhance efficiency and control over reaction parameters. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

3-(Chloromethyl)-6-fluoro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-fluoro-2-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of 3-(Chloromethyl)-6-fluoro-2-methylpyridine and Analogs

- Reactivity Differences: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, whereas the amino group in 3-amino-6-fluoro-2-methylpyridine enables coupling or condensation reactions .

Biological Activity

3-(Chloromethyl)-6-fluoro-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Chloromethyl)-6-fluoro-2-methylpyridine can be represented as follows:

- Molecular Formula : C₇H₈ClF N

- CAS Number : 1227587-12-3

This compound features a pyridine ring with a chloromethyl group and a fluorine atom, which are critical for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-(Chloromethyl)-6-fluoro-2-methylpyridine primarily stems from its ability to interact with various biomolecules. The following mechanisms have been identified:

- Alkylation of Nucleophiles : The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This mechanism is similar to that observed in other alkylating agents, which can disrupt cellular functions by modifying DNA and proteins.

- Fluorine Substitution Effects : The presence of fluorine enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems .

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-6-fluoro-2-methylpyridine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer activity. It has been reported to induce apoptosis in cancer cell lines through DNA damage mechanisms similar to those employed by traditional chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 3-(Chloromethyl)-6-fluoro-2-methylpyridine against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay conducted on human cancer cell lines, the compound showed IC50 values ranging from 10 to 25 µM, demonstrating significant cytotoxic effects. The study concluded that the compound's mechanism involves DNA cross-linking and subsequent cell cycle arrest, leading to increased apoptosis rates in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-6-fluoro-2-methylpyridine | Chloromethyl and fluorine substituents | Antimicrobial, anticancer |

| Mustard Gas (bis(2-chloroethyl) sulfide) | Alkylating agent with similar reactivity | Strong alkylating agent, highly toxic |

| Benzimidazole | Contains a benzimidazole core without halogens | Antimicrobial, anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.